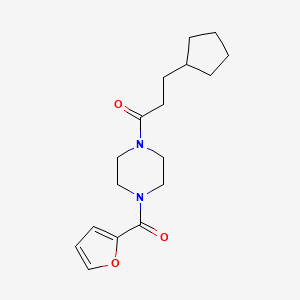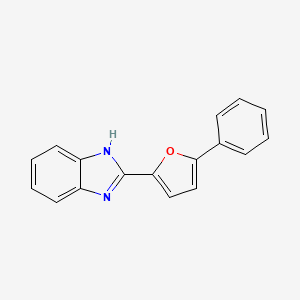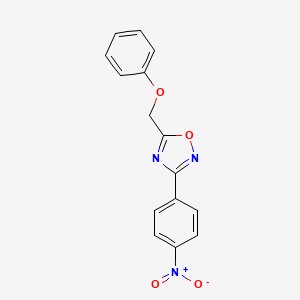![molecular formula C16H15ClN2O2 B5731559 N'-[(4-chlorophenyl)acetyl]-2-methylbenzohydrazide](/img/structure/B5731559.png)
N'-[(4-chlorophenyl)acetyl]-2-methylbenzohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N'-[(4-chlorophenyl)acetyl]-2-methylbenzohydrazide, also known as CMH, is a chemical compound that has gained significance in the field of scientific research due to its potential therapeutic applications. CMH belongs to the class of hydrazide derivatives and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential future directions for research.
作用机制
The mechanism of action of N'-[(4-chlorophenyl)acetyl]-2-methylbenzohydrazide involves the inhibition of various enzymes and signaling pathways that are involved in cell proliferation, inflammation, and oxidative stress. This compound has been shown to inhibit the activity of histone deacetylases (HDACs) and the nuclear factor-kappa B (NF-κB) pathway, which are involved in the regulation of gene expression and inflammation. This compound also inhibits the activity of topoisomerase II, an enzyme involved in DNA replication and cell proliferation.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-tumor activities. This compound reduces the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), and inhibits the activity of reactive oxygen species (ROS), which are involved in oxidative stress. This compound also induces apoptosis in cancer cells by activating the caspase cascade and inhibiting the anti-apoptotic protein Bcl-2.
实验室实验的优点和局限性
The advantages of using N'-[(4-chlorophenyl)acetyl]-2-methylbenzohydrazide in lab experiments include its low toxicity, high solubility, and ease of synthesis. This compound has been shown to have a high affinity for cancer cells, making it a promising anti-tumor agent. However, the limitations of using this compound in lab experiments include its limited stability and potential for degradation in certain conditions. This compound also requires further optimization to improve its pharmacokinetic properties and reduce its potential for side effects.
未来方向
The potential future directions for research on N'-[(4-chlorophenyl)acetyl]-2-methylbenzohydrazide include the development of novel analogs with improved pharmacokinetic properties and specificity for various targets. This compound has shown potential as a multi-targeted agent for the treatment of various diseases, and further studies are needed to elucidate its mechanism of action and optimize its therapeutic efficacy. The use of this compound in combination with other drugs or therapies may also be explored to enhance its anti-tumor and neuroprotective effects. Additionally, the potential use of this compound as a diagnostic tool for cancer and other diseases may be investigated.
合成方法
The synthesis of N'-[(4-chlorophenyl)acetyl]-2-methylbenzohydrazide involves the reaction of 4-chlorophenyl acetic acid with 2-methylbenzohydrazide in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which is then converted into the final product by the addition of a reducing agent. The purity and yield of this compound can be improved by using a suitable purification method, such as recrystallization or column chromatography.
科学研究应用
N'-[(4-chlorophenyl)acetyl]-2-methylbenzohydrazide has been studied for its potential therapeutic applications in various fields, including cancer research, neurodegenerative diseases, and infectious diseases. In cancer research, this compound has shown promising results as an anti-tumor agent by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. In neurodegenerative diseases, this compound has been studied for its neuroprotective effects by reducing oxidative stress and inflammation. In infectious diseases, this compound has shown potential as an antimicrobial agent by inhibiting the growth of various bacterial and fungal strains.
属性
IUPAC Name |
N'-[2-(4-chlorophenyl)acetyl]-2-methylbenzohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O2/c1-11-4-2-3-5-14(11)16(21)19-18-15(20)10-12-6-8-13(17)9-7-12/h2-9H,10H2,1H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLTJOORMRCGGED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NNC(=O)CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{[(2-phenylvinyl)sulfonyl]amino}benzenesulfonamide](/img/structure/B5731477.png)

![4-[5-bromo-4-(1-piperidinyl)-2-pyrimidinyl]morpholine](/img/structure/B5731503.png)







![2-[(4-fluorophenyl)thio]-N-(4-methyl-3-nitrophenyl)acetamide](/img/structure/B5731549.png)


![N-[2-(4-fluorophenyl)ethyl]-3-(3-nitrophenyl)acrylamide](/img/structure/B5731563.png)